Product packaging for CAY10592(Cat. No.:CAS No. 685139-10-0)

CAY10592

Cat. No.: B120078
CAS No.: 685139-10-0
M. Wt: 568.7 g/mol
InChI Key: NQIYGYDPRBEUAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10592 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a nuclear receptor transcription factor that plays a central role in regulating genes involved in fatty acid oxidation, energy homeostasis, and glucose metabolism . This compound acts as a full PPARδ agonist with an EC50 of 30 nM in a fatty acid oxidation assay using rat L6 muscle cells and demonstrates high selectivity, showing no significant activity on PPARα or PPARγ receptors at concentrations up to 30 μM in human transactivation assays (EC50 = 53 nM for hPPARδ) . In preclinical research, this compound serves as a valuable pharmacological tool for investigating the complex networks of metabolic regulation. Chronic treatment with this compound (at a dose of 20 mg/kg) in high-fat-diet-fed transgenic mouse models of metabolic disease has been shown to produce a beneficial lipid profile by increasing high-density lipoprotein (HDL) cholesterol, while simultaneously lowering low-density lipoprotein (LDL) and triglyceride (TG) levels . These studies also indicate that this compound treatment can improve overall insulin sensitivity, highlighting its research value for dissecting the pathways involved in metabolic disorders, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) . By selectively modulating PPARδ, this compound helps researchers explore cellular energy dynamics, lipid metabolism, and the potential for targeted therapeutic interventions. This compound is supplied for Research Use Only. It is strictly intended for laboratory research applications and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H17Br2ClO3S B120078 CAY10592 CAS No. 685139-10-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[3,3-bis(4-bromophenyl)prop-2-enylsulfanyl]-2-chlorophenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Br2ClO3S/c24-17-5-1-15(2-6-17)20(16-3-7-18(25)8-4-16)11-12-30-19-9-10-22(21(26)13-19)29-14-23(27)28/h1-11,13H,12,14H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIYGYDPRBEUAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CCSC2=CC(=C(C=C2)OCC(=O)O)Cl)C3=CC=C(C=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Br2ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434769
Record name CAY10592
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685139-10-0
Record name CAY10592
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Cay10592 As a Peroxisome Proliferator Activated Receptor Ligand

Identification and Discovery of CAY10592

This compound was identified and synthesized as part of a research effort to discover highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activated receptor delta (PPARδ) agonists. Its discovery was formally reported in 2007, marking it as a novel compound within this class of PPAR ligands. caymanchem.com

Ligand Binding Characteristics of this compound

The interaction of this compound with PPAR receptors is characterized by its selective binding profile and specific agonistic effects.

Selective Binding Affinity to PPARδ

This compound demonstrates a selective binding affinity for human PPARδ over other PPAR subtypes, specifically PPARα and PPARγ. In a transactivation assay utilizing human PPAR receptors, this compound exhibited an EC50 value of 53 nM for PPARδ. Notably, at concentrations up to 30 µM, this compound showed no discernible effect on the activity of PPARα or PPARγ, highlighting its selectivity for the delta subtype. caymanchem.com

Table 1: Selective Binding Affinity of this compound to Human PPAR Subtypes

PPAR SubtypeAssay TypeEC50 (nM)Effect at 30 µM
PPARδHuman PPAR Transactivation Assay53Agonism
PPARαHuman PPAR Transactivation Assay>30,000No effect
PPARγHuman PPAR Transactivation Assay>30,000No effect

Allosteric Modulation of PPARδ Receptor

Based on the available research findings, specific information detailing this compound's role as an allosteric modulator of the PPARδ receptor has not been reported. Allosteric modulation involves a ligand binding to a site distinct from the active site, inducing conformational changes that alter the receptor's response to stimuli. nih.govuniversiteitleiden.nlwikipedia.orgpharmacologycanada.orgnih.gov

Agonist Activity Profile of this compound

This compound functions as an agonist for PPARδ, with its activity profile varying slightly depending on the cellular assay employed.

Full PPARδ Agonism in Specific Cellular Assays

This compound has been characterized as a full PPARδ agonist in certain cellular assays. In a fatty acid oxidation assay conducted with rat L6 muscle cells, this compound demonstrated full agonistic activity with an EC50 of 30 nM. caymanchem.com In a separate context, specifically in a transactivation assay using human PPAR receptors, this compound was described as a selective partial PPARδ agonist, exhibiting an EC50 of 53 nM. caymanchem.com This indicates that while it is a potent activator of PPARδ, its "full" or "partial" agonism can be assay-dependent.

Table 2: Agonist Activity of this compound in Cellular Assays

Assay TypeSpeciesPPAR SubtypeAgonist ClassificationEC50 (nM)
Fatty Acid Oxidation AssayRatPPARδFull Agonist30
Human PPAR Transactivation AssayHumanPPARδSelective Partial Agonist53

Partial PPARδ Agonism in Transactivation Assays

Research findings indicate that this compound functions as a selective partial agonist of Peroxisome Proliferator-Activated Receptor delta (PPARδ) in transactivation assays utilizing human PPAR receptors. In these assays, this compound demonstrated an EC50 (half maximal effective concentration) of 53 nM, signifying its potency in activating PPARδ-mediated gene transcription. nih.gov134.76.19uni.lu This partial agonistic activity suggests that this compound can induce a submaximal response compared to a full agonist, potentially offering a nuanced modulation of PPARδ pathways.

The observed partial agonism in transactivation assays highlights this compound's capacity to engage with the PPARδ receptor and initiate a transcriptional response, albeit not to the full extent achievable by a full agonist. This characteristic can be significant in pharmacological contexts where precise control over receptor activation is desired.

Table 1: this compound Activity in Human PPAR Transactivation Assays

PPAR SubtypeAgonistic ActivityEC50 (nM) / Max Concentration Tested (µM)Reference
PPARδPartial Agonist53 nM nih.gov134.76.19uni.lu

Specificity Regarding PPARα and PPARγ Activity

A key aspect of this compound's pharmacological profile is its high specificity towards PPARδ, demonstrating negligible activity on other PPAR isoforms, namely PPARα and PPARγ. In transactivation assays, this compound showed no discernible effect on the activity of human PPARα or PPARγ, even when tested at concentrations up to 30 µM. nih.gov134.76.19uni.lu This lack of activity at significantly higher concentrations underscores its selective nature, indicating that this compound does not appreciably activate these related receptor subtypes.

This specificity is critical for understanding the potential therapeutic implications of this compound, as it suggests that its effects are primarily mediated through PPARδ, minimizing off-target interactions with PPARα and PPARγ pathways. The distinct roles of each PPAR subtype in metabolism and inflammation make such selectivity highly desirable for targeted pharmacological interventions.

Table 2: this compound Specificity Across PPAR Subtypes

PPAR SubtypeActivity at 30 µMReference
PPARαNo effect nih.gov134.76.19uni.lu
PPARγNo effect nih.gov134.76.19uni.lu

Molecular Mechanisms of Cay10592 Action

Receptor Activation and Conformational Changes

CAY10592's mechanism of action is intrinsically linked to its target, Protein Kinase D (PKD), a family of serine/threonine kinases that act as a crucial node in signal transduction pathways initiated by various cell surface receptors. The activation of PKD is a complex process, often triggered by G protein-coupled receptors (GPCRs) and growth factor receptors. This activation cascade typically involves the generation of the second messenger diacylglycerol (DAG), which recruits PKD to the cell membrane and facilitates its phosphorylation by protein kinase C (PKC).

While this compound does not directly interact with these upstream receptors, its inhibitory effect on PKD prevents the downstream propagation of the signal. By binding to the ATP-binding pocket of PKD, this compound effectively blocks the kinase's catalytic activity. This inhibition prevents the autophosphorylation of PKD and the phosphorylation of its numerous substrates, thereby arresting the conformational changes that are necessary for its full activation and signaling functions. The precise conformational changes induced in PKD upon this compound binding are a subject of ongoing research, but it is understood to lock the enzyme in an inactive state, preventing it from engaging with its downstream targets.

Regulation of Gene Expression Pathways

The inhibition of PKD by this compound has profound consequences for the regulation of gene expression. PKD plays a pivotal role in translating extracellular signals into changes in the transcriptional landscape of the cell. This is achieved through the phosphorylation of a variety of nuclear proteins, including transcription factors and chromatin-modifying enzymes.

Recruitment of Coactivators and Corepressors

A key mechanism by which PKD influences gene expression is through the regulation of histone deacetylases (HDACs), particularly class IIa HDACs (HDAC4, 5, 7, and 9). These HDACs act as transcriptional repressors by maintaining a condensed chromatin state. PKD can phosphorylate class IIa HDACs, leading to their nuclear export and the subsequent derepression of target genes.

By inhibiting PKD, this compound prevents the phosphorylation of these HDACs. As a result, the HDACs remain in the nucleus, where they can associate with corepressor complexes and maintain a repressive chromatin environment. This action of this compound effectively blocks the recruitment of coactivators that would otherwise be assembled at gene promoters upon HDAC export, thus leading to the silencing of specific genes. The specific coactivator and corepressor complexes affected by this compound-mediated PKD inhibition are cell-type and context-dependent, but generally involve those that are regulated by the nuclear-cytoplasmic shuttling of class IIa HDACs.

Chromatin Remodeling Influence

The influence of this compound on chromatin remodeling is a direct consequence of its effect on HDAC activity. Chromatin remodeling is the dynamic process of altering the structure of chromatin to allow or restrict access of the transcriptional machinery to DNA. The acetylation of histones by histone acetyltransferases (HATs) is generally associated with a more open chromatin structure and transcriptional activation, while deacetylation by HDACs leads to a more compact, transcriptionally repressed state.

Through the inhibition of PKD, this compound promotes the deacetylation of histones by keeping class IIa HDACs active within the nucleus. This leads to a more condensed chromatin structure at specific gene loci, making them less accessible to transcription factors and RNA polymerase. Therefore, this compound can be considered a modulator of chromatin structure, indirectly promoting a state of transcriptional repression for genes that are negatively regulated by class IIa HDACs.

Transcriptional Activity Modulation

The net effect of this compound on transcriptional activity is the modulation of gene expression programs controlled by PKD. By preventing the nuclear export of class IIa HDACs, this compound leads to the repression of genes that are normally activated by PKD signaling. For instance, PKD is known to be involved in the activation of the NF-κB signaling pathway, a key regulator of inflammatory responses and cell survival. Inhibition of PKD by compounds like this compound can therefore lead to a downregulation of NF-κB target genes.

The modulation of transcriptional activity by this compound is highly specific to the cellular context and the set of genes regulated by the PKD-HDAC axis in that particular cell type. This specificity makes this compound a valuable tool for dissecting the transcriptional networks governed by PKD.

Downstream Signaling Pathways Influenced by this compound

The inhibitory action of this compound on PKD reverberates through a multitude of downstream signaling pathways, impacting a wide array of cellular functions.

Interaction with Intricate Regulatory Networks in Cellular Metabolism

Protein Kinase D is increasingly recognized as a key regulator of cellular metabolism. It is involved in processes such as glucose uptake, lipid metabolism, and the cellular response to metabolic stress. PKD can influence these pathways through the phosphorylation of various metabolic enzymes and regulatory proteins.

Impact on Specific Metabolic Pathways

This compound exerts its effects by inhibiting the family of serine/threonine kinases known as Protein Kinase D (PKD). PKD isoforms (PKD1, PKD2, and PKD3) are crucial signaling molecules that regulate a diverse array of cellular functions, including metabolic processes. By targeting PKD, this compound indirectly influences pathways central to lipid and glucose metabolism.

Lipid Metabolism

Furthermore, PKD is recognized as a master regulator of the Golgi apparatus, an organelle central to the modification and transport of lipids. By modulating PKD activity, compounds like this compound can influence the intricate trafficking of lipids within and out of the cell.

In the context of cardiac metabolism, PKD1 is implicated in the secretion of lipoprotein lipase (LPL), an enzyme critical for hydrolyzing triglycerides in lipoproteins, thus providing fatty acids to the heart for energy. Interestingly, studies have shown that overexpression of PKD1 can shift the heart's energy preference from fatty acids towards glucose, a mechanism that may protect against lipid-induced cardiac insulin (B600854) resistance.

The following table summarizes the effects of PKD inhibition on the expression of genes involved in lipogenesis, as demonstrated in studies using the specific PKD inhibitor, CRT0066101.

GeneTreatmentFold Change vs. Control
Srebp1cInsulin + CRT0066101Increased
Srebp2Insulin + CRT0066101Increased
HmgcrInsulin + CRT0066101Increased
FdpsInsulin + CRT0066101Increased
Data derived from studies on primary hepatocytes.

Glucose Metabolism

The influence of PKD, and by extension its inhibitor this compound, extends to the regulation of glucose metabolism. In cardiomyocytes, PKD1 is essential for the translocation of the glucose transporter GLUT4 to the cell membrane, a critical step for glucose uptake in response to muscle contraction. This suggests that inhibition of PKD1 could modulate glucose utilization in cardiac tissue.

In the liver, PKD3 is involved in the PKA-mediated regulation of glucose and tyrosine metabolism. It is activated by the hormone glucagon and acts to increase glucose levels. Therefore, inhibiting PKD3 could potentially impact hepatic glucose output.

The table below illustrates the impact of PKD inhibition on key parameters in a diabetic mouse model.

ParameterTreatmentOutcome
Cardiac FunctionCID755673Enhanced
Glucose HomeostasisCID755673No significant change
Insulin ActionCID755673No significant change
Body CompositionCID755673No significant change
Data from studies on db/db mice.

Preclinical Research on Cay10592 S Biological Impact

In Vitro Experimental Models and Observations

Hepatocyte Studies and Lipid Metabolism Regulation

Gene-Selective Modulation of Fatty Acid Uptake and Oxidation Genes (e.g., Fabp1, Cd36, Fgf21, Pdk4)

While peroxisome proliferator-activated receptors (PPARs) are known to modulate the expression of genes involved in fatty acid uptake and oxidation, such as Fabp1, Cd36, Fgf21, and Pdk4, direct evidence detailing CAY10592's specific gene-selective modulation of these particular genes was not explicitly provided in the available search results. Studies have shown that other compounds, like certain CNSL derivatives and established PPAR agonists (e.g., WY14643, GW7647, muraglitazar, rosiglitazone), can influence the expression of these genes in primary hepatocytes, impacting fatty acid uptake and oxidation wikipedia.orgnih.gov. For instance, Fabp1 and Cd36 are fatty acid uptake genes, while Fgf21 and Pdk4 are fatty acid oxidation genes wikipedia.orgnih.gov.

Transactivation Assays in Human Embryonic Kidney Cells (HEK293)

Transactivation assays conducted in human embryonic kidney (HEK293) cells have been instrumental in characterizing this compound's activity on human PPAR receptors.

In transactivation assays utilizing human PPAR receptors in HEK293 cells, this compound demonstrated selective partial agonistic activity towards PPARδ. It exhibited an EC50 of 53 nM for PPARδ activation wikipedia.org. Notably, this compound showed no discernible effect on the activity of PPARα or PPARγ at concentrations up to 30 µM wikipedia.org. This indicates a selective profile for PPARδ over other PPAR isoforms in this in vitro system.

Table 1: this compound Activation of Human PPAR Isoforms in HEK293 Transactivation Assays

PPAR IsoformEC50 (nM)Effect
PPARα>30,000No effect up to 30 µM
PPARδ53Selective partial agonist wikipedia.org
PPARγ>30,000No effect up to 30 µM

In Vitro Fatty Acid Oxidation Assays

This compound has been evaluated in in vitro fatty acid oxidation assays, particularly in rat L6 muscle cells. In these assays, this compound functions as a full PPARδ agonist, demonstrating an EC50 of 30 nM wikipedia.org. This suggests its potent role in promoting fatty acid oxidation through PPARδ activation in a cellular context relevant to muscle metabolism.

Ligand Binding Domain Stabilization Studies (e.g., hPPARγ-LBD, hPPARδ-LBD)

Ligand binding domain (LBD) stabilization studies, such as thermal shift assays, are used to determine direct binding of a compound to purified receptor LBDs by measuring stabilization against thermal denaturation. This compound (referred to as CAY) at a concentration of 50 µM was included in studies assessing the stabilization of human PPARγ-LBD (hPPARγ-LBD) and human PPARδ-LBD (hPPARδ-LBD) wikipedia.orgnih.gov. While this compound was part of these investigations, specific quantitative ΔTm (change in melting temperature) values for this compound's stabilization of hPPARγ-LBD and hPPARδ-LBD were not provided in the available search results wikipedia.orgnih.gov. However, positive controls like rosiglitazone (B1679542) (Rosi) for PPARγ and CAY10512 for PPARδ were shown to induce thermal shifts wikipedia.org.

In Vivo Preclinical Animal Models

The biological effects of this compound have also been investigated in in vivo animal models, particularly those mimicking metabolic disorders.

Studies in High-Fat Fed Mouse Models

Chronic treatment with this compound has been studied in high-fat fed ApoB100/CETP-transgenic mice. In these models, this compound demonstrated beneficial effects on lipid metabolism and insulin (B600854) sensitivity. Specifically, chronic administration of this compound led to an increase in high-density lipoprotein (HDL) levels, a decrease in low-density lipoprotein (LDL) levels, and a reduction in triglyceride (TG) levels wikipedia.org. Furthermore, treatment with this compound resulted in an improvement in insulin sensitivity in these high-fat fed mice wikipedia.org. These findings highlight this compound's potential to modulate key metabolic parameters in vivo.

Table 2: Effects of this compound in High-Fat Fed ApoB100/CETP-Transgenic Mice

ParameterEffect of this compound TreatmentReference
HDL LevelsIncreased wikipedia.org
LDL LevelsDecreased wikipedia.org
Triglyceride LevelsDecreased wikipedia.org
Insulin SensitivityImproved wikipedia.org

Advanced Research Methodologies and Techniques Utilizing Cay10592

Application in Systems Biology Approaches to Metabolic Pathways

Systems biology aims to understand complex biological systems by integrating diverse datasets, including genomics, proteomics, and metabolomics, to model and analyze biological networks such as metabolic pathways. sri.comnih.gov Given that PPARδ plays a crucial role in regulating lipid and glucose metabolism, CAY10592 is extensively employed in systems biology to perturb and analyze these intricate metabolic networks. caymanchem.commdpi.com

Researchers utilize this compound to activate PPARδ and observe the resulting global changes in metabolic flux, gene expression profiles, and protein interactions. By treating cellular or animal models with this compound, scientists can generate 'omics' data (e.g., transcriptomics, metabolomics) that can then be mapped onto comprehensive metabolic pathway diagrams. sri.com This approach allows for the identification of specific genes, enzymes, and metabolites whose expression or activity is modulated by PPARδ activation. For instance, this compound's ability to increase HDL levels and decrease LDL and triglyceride levels, while improving insulin (B600854) sensitivity in high-fat-fed mice, demonstrates its profound impact on lipid and glucose homeostasis. caymanchem.com Such data helps in reconstructing and validating metabolic models, identifying pathway crosstalk, and understanding the resilience of metabolic systems to perturbations. nih.gov

Utility in Metabolic Engineering Research for Pathway Modulation

Metabolic engineering focuses on optimizing cellular metabolic pathways to enhance the production of desired compounds or to improve cellular functions. mdpi.comresearchgate.netd-nb.info this compound serves as a critical tool in this field by providing a precise means to modulate PPARδ-regulated pathways.

Chemical Biology Investigations Employing this compound as a Probe

Chemical biology leverages small molecules, known as chemical probes, to selectively modulate protein function and elucidate their roles in biological processes and disease states. caymanchem.com this compound, with its high selectivity and potency as a PPARδ agonist, is an exemplary chemical probe for investigating the nuanced functions of this nuclear receptor. caymanchem.comcaymanchem.com

As a chemical probe, this compound enables researchers to dissect the precise molecular mechanisms governed by PPARδ activation. It can be used to:

Identify Downstream Targets: By selectively activating PPARδ, this compound helps in identifying novel genes, proteins, and signaling pathways that are directly or indirectly regulated by PPARδ.

Delineate Signaling Cascades: It allows for the mapping of the intricate signaling cascades initiated upon PPARδ binding, providing insights into how these signals are transduced within the cell.

Investigate Phenotypic Consequences: Researchers can use this compound to induce specific PPARδ-mediated effects in various cellular and physiological models, thereby linking PPARδ activity to specific cellular or disease phenotypes. caymanchem.com

The use of this compound as a chemical probe offers advantages over genetic approaches (e.g., gene knockout or knockdown) by allowing for concentration- and time-dependent modulation of PPARδ activity, providing a more refined understanding of its biological roles. caymanchem.com

High-Throughput Screening for Novel PPAR Ligands

High-throughput screening (HTS) is a powerful methodology used to rapidly identify new bioactive compounds, including novel ligands for nuclear receptors like PPARs, from large chemical libraries. mdpi.comresearchgate.netresearchgate.net this compound plays a significant role in HTS campaigns, often serving as a reference compound or a positive control.

In HTS assays designed to discover new PPAR ligands, particularly those targeting PPARδ, this compound is utilized to validate assay performance and establish dose-response curves for comparison with potential novel compounds. These assays commonly employ reporter gene systems or biochemical assays that detect ligand-dependent interactions between PPAR receptors and their co-activators, such as the AlphaScreen™ assay. mdpi.com The known potency and selectivity of this compound for PPARδ allow researchers to:

Benchmark Activity: New compounds can be directly compared to this compound to assess their relative agonistic or antagonistic activity on PPARδ.

Optimize Assay Conditions: this compound helps in optimizing the sensitivity and robustness of HTS platforms, ensuring reliable identification of hits.

Characterize Selectivity: By testing potential ligands against all PPAR isoforms (α, δ, γ) alongside this compound, researchers can identify compounds with improved selectivity profiles. mdpi.comnih.gov

This application of this compound is crucial for accelerating the discovery and development of new therapeutic agents that target PPARδ for metabolic disorders and other related conditions.

Spectroscopic and Biophysical Techniques for Ligand-Receptor Interactions

Spectroscopic and biophysical techniques are indispensable for characterizing the molecular interactions between ligands and their receptors, providing detailed information on binding affinity, kinetics, and conformational changes. ndsu.edunih.govfrontiersin.orgnih.gov For this compound, these techniques are employed to understand its direct interaction with the PPARδ receptor at a molecular level.

Key techniques include:

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics (association and dissociation rates) and affinity of this compound to recombinant PPARδ ligand-binding domain (LBD) or full-length receptor. dualsystems.com This provides quantitative data on how strongly and quickly this compound binds to its target.

Fluorescence Spectroscopy (e.g., Fluorescence Correlation Spectroscopy (FCS)): Fluorescence-based methods can monitor conformational changes in PPARδ upon this compound binding, or measure the diffusion characteristics of ligand-receptor complexes in living cells. nih.govfrontiersin.org This helps in understanding the dynamic nature of the interaction and the subsequent activation of the receptor.

Atomic Force Spectroscopy (AFS): AFS can be used to probe the binding strength of individual this compound-PPARδ interactions at the single-molecule level, providing insights into the forces involved in receptor-ligand recognition. ndsu.edunih.gov

These techniques provide fundamental insights into the molecular basis of PPARδ activation by this compound, contributing to a deeper understanding of receptor pharmacology and guiding the design of more effective PPARδ modulators.

Future Directions and Research Gaps for Cay10592 Studies

Elucidating Nuances of Biphasic Binding and Sustained Receptor Engagement Kinetics

Current understanding indicates that CAY10592 exhibits a biphasic binding pattern with PPARδ, facilitating both immediate and sustained receptor engagement scbt.comscbt.com. This kinetic behavior is distinct and warrants deeper investigation to fully elucidate its implications for receptor activation and downstream biological responses. Future research should focus on detailed biophysical and structural studies to characterize the molecular events underlying this biphasic interaction. Techniques such as surface plasmon resonance (SPR) or kinetic assays could provide precise association and dissociation rates, revealing the dynamic nature of this compound's binding to PPARδ. Furthermore, exploring whether this biphasic binding influences the recruitment of coregulators or induces specific conformational changes in the receptor could offer insights into how this compound mediates its sustained effects. Understanding these nuances is vital for optimizing PPARδ modulation and potentially designing compounds with tailored kinetic profiles.

Comprehensive Analysis of Unexplored Downstream Signaling Cascades

While this compound is known to influence downstream signaling pathways contributing to intricate regulatory networks in cellular metabolism, a comprehensive analysis of these cascades remains largely unexplored scbt.comscbt.com. As a PPARδ agonist, this compound is implicated in regulating lipid metabolism, glucose homeostasis, and anti-inflammatory processes nih.gov. However, the full spectrum of signaling pathways modulated by this compound, beyond the well-established PPAR-mediated transcriptional regulation, needs to be mapped. This includes investigating potential cross-talk with other nuclear receptors, transcription factors, and non-genomic signaling pathways. Proteomic and phosphoproteomic analyses could identify novel protein interactions and phosphorylation events triggered by this compound, providing a broader picture of its cellular impact. Such an analysis would reveal previously unrecognized signaling branches and contribute to a more holistic understanding of this compound's mechanism of action.

Development of Novel Preclinical Models for Assessing Specific Cellular and Tissue Responses

Current preclinical studies involving PPAR agonists often utilize established models for metabolic diseases caymanchem.com. However, to fully understand the specific cellular and tissue responses to this compound, there is a need for the development and utilization of novel preclinical models that can precisely assess its unique properties. Given this compound's selective partial PPARδ agonism and its reported effects on increasing high-density lipoprotein (HDL) levels, decreasing low-density lipoprotein (LDL) and triglyceride levels, and improving insulin (B600854) sensitivity in high-fat-fed ApoB100/CETP-transgenic mice caymanchem.com, future models could include more refined in vitro systems that mimic specific cellular environments or ex vivo tissue cultures to study direct cellular responses. Furthermore, the development of animal models with conditional or cell-type-specific PPARδ knockout/knock-in could help delineate the precise tissue-specific roles of this compound. Utilizing advanced imaging techniques and omics approaches within these novel models would enable a more granular assessment of this compound's impact on cellular morphology, function, and metabolic flux in relevant tissues.

Exploration of this compound's Potential as a Tool for Understanding PPAR-Related Diseases

PPARs play critical roles in a wide array of physiological processes, including energy metabolism, inflammation, cellular development, and differentiation, making them potential targets for various human diseases such as metabolic and inflammatory conditions, and certain cancers. As a selective PPARδ agonist, this compound holds significant potential as a research tool to further dissect the specific contributions of PPARδ in the pathophysiology of these complex diseases. Future studies could leverage this compound to selectively activate PPARδ in various disease models, thereby helping to delineate PPARδ-dependent mechanisms in conditions like type 2 diabetes, dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and inflammatory disorders nih.gov. By comparing the effects of this compound with pan-PPAR agonists or agonists selective for other PPAR isoforms, researchers can gain a more nuanced understanding of PPARδ's unique roles and its interplay with other PPARs in disease progression and resolution. This exploration could pave the way for identifying novel therapeutic targets or strategies that specifically modulate PPARδ activity.

Q & A

Q. What is the mechanistic basis for CAY10592’s selectivity as a PPARδ agonist, and how can researchers validate this experimentally?

this compound exhibits PPARδ agonism with an EC50 of 30 nM in rat L6 muscle cell fatty acid oxidation assays but acts as a partial agonist (EC50 = 53 nM) in human PPARδ transactivation assays . To validate selectivity, researchers should:

  • Conduct comparative transactivation assays for PPARα, PPARγ, and PPARδ subtypes using standardized reporter systems.
  • Perform competitive binding assays with radiolabeled ligands to assess receptor affinity.
  • Use structural analysis (e.g., molecular docking) to identify binding site interactions that explain subtype specificity .

Q. What in vivo models are appropriate for studying this compound’s metabolic effects, and what endpoints should be prioritized?

High-fat-fed ApoB100/CETP-transgenic mice treated with 20 mg/kg this compound showed increased HDL, decreased LDL/TG, and improved insulin sensitivity . Recommended approaches:

  • Select models with dyslipidemia or insulin resistance (e.g., ob/ob mice, diet-induced obesity models).
  • Measure lipid profiles (HDL, LDL, TG), glucose tolerance, and insulin signaling biomarkers (e.g., Akt phosphorylation).
  • Include longitudinal studies to assess chronic effects, with dose-response validation.

Q. How do discrepancies in reported EC50 values for this compound across studies inform experimental design?

Rat L6 cells showed full agonism (EC50 = 30 nM), while human PPARδ assays reported partial agonism (EC50 = 53 nM) . To reconcile this:

  • Compare assay conditions (e.g., cell type, reporter construct, agonist incubation time).
  • Evaluate species-specific PPARδ isoforms for structural/functional differences.
  • Use parallel experiments in human and rodent systems to contextualize translational relevance.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound’s classification as a full vs. partial agonist?

The partial agonism observed in human assays versus full agonism in rat cells suggests context-dependent activity. Methodological solutions include:

  • Emax normalization : Compare maximal efficacy to a reference full agonist (e.g., GW501516).
  • Coactivator recruitment assays : Quantify interactions with transcriptional coactivators (e.g., SRC-1) to assess activation thresholds.
  • Tissue-specific profiling : Test activity in primary human vs. rodent adipocytes or myotubes to identify microenvironmental influences .

Q. How can researchers address off-target effects when interpreting this compound’s metabolic outcomes?

While this compound shows no activity on PPARα/γ at ≤30 μM , off-target effects may arise in complex systems. Mitigation strategies:

  • Use PPARδ-knockout models as negative controls.
  • Combine transcriptomics (RNA-seq) with PPARδ-specific antagonists to isolate target-mediated effects.
  • Validate findings using orthogonal techniques (e.g., siRNA-mediated PPARδ silencing).

Q. What kinetic and structural evidence supports this compound’s unique receptor interaction mechanism?

this compound exhibits rapid binding and slow dissociation kinetics, prolonging receptor activation . Advanced methodologies to probe this include:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon/koff) in real time.
  • Cryo-EM/X-ray crystallography : Resolve ligand-induced conformational changes in PPARδ’s ligand-binding domain.
  • Mutagenesis studies : Identify residues critical for this compound’s allosteric modulation.

Data Analysis and Interpretation

Q. How should researchers design dose-response experiments to account for this compound’s partial agonism in humans?

  • Use a wide concentration range (e.g., 1 nM–100 μM) to capture full dose-response curves.
  • Normalize data to a reference agonist to calculate relative efficacy (%Emax).
  • Apply nonlinear regression models (e.g., Hill equation) to derive EC50 and Hill coefficients .

Q. What statistical approaches are critical for analyzing this compound’s chronic treatment outcomes?

  • Longitudinal mixed-effects models to account for intra-subject variability.
  • Bonferroni correction for multiple comparisons (e.g., lipid panels, glucose metrics).
  • Power analysis during experimental design to ensure adequate sample size for detecting HDL/LDL changes .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.